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methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate

Catalog No.
S6886248
CAS No.
38293-65-1
M.F
C8H14O4S
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl...

CAS Number

38293-65-1

Product Name

methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-2-methylpropanoate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3

InChI Key

KZKWDTDIHGAIKU-UHFFFAOYSA-N

SMILES

CC(CSCC(=O)OC)C(=O)OC

Canonical SMILES

CC(CSCC(=O)OC)C(=O)OC

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate, also known as methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate, is a synthetic compound classified as a heterocyclic compound. Its molecular formula is C8_8H14_{14}O4_4S, and it has a molecular weight of approximately 206.26 g/mol. The compound features a sulfur atom in its structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The compound appears as a yellowish-brown crystalline powder, soluble in both water and organic solvents like ethanol and acetone. It has a melting point ranging from 134°C to 138°C and a boiling point of approximately 336°C. The stability of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate under normal conditions makes it suitable for various experimental applications .

Due to the presence of functional groups in its structure:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The sulfur moiety can be oxidized to sulfoxides or sulfones under appropriate conditions, altering the compound's reactivity and properties.
  • Ester Hydrolysis: The ester functional group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding alcohol and acid.

These reactions highlight the versatility of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate in synthetic organic chemistry .

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate can be synthesized through several methods:

  • Thioester Formation: This method involves reacting a suitable thioacid with an alcohol (methanol) under acidic conditions to form the thioester.
    RCOCl R SHRCO SR HCl\text{RCOCl R SH}\rightarrow \text{RCO SR HCl}
  • Nucleophilic Substitution: The reaction between an appropriate alkyl halide and sodium thiolate can yield the desired thioether.
  • Condensation Reactions: Combining aldehydes or ketones with thiols in the presence of Lewis acids can lead to the formation of thioesters.

These methods provide avenues for synthesizing methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate with varying yields and purities depending on reaction conditions .

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate has potential applications across several fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates with antimicrobial or antioxidant properties.
  • Materials Science: The compound can be utilized in developing new materials due to its chemical stability and reactivity.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

These applications underscore the importance of further exploration into its properties and potential uses .

  • Protein Binding: Studies on related compounds indicate that they may bind to proteins involved in metabolic pathways.
  • Receptor Interaction: Potential interactions with cellular receptors could modulate physiological responses.

Understanding these interactions will be critical for assessing the safety and efficacy of this compound in therapeutic contexts .

Several compounds share structural similarities with methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
Methyl propanoateC5_5H10_{10}O2_2Simple ester, widely used as a solvent
Ethyl thioacetateC5_5H10_{10}OSContains sulfur, used in organic synthesis
Propyl thiolC3_3H8_8SSimple thiol with strong odor, used in flavoring

Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is distinguished by its specific combination of methoxy and carbonyl functionalities along with a thioether linkage, which may enhance its reactivity compared to simpler analogs .

This comprehensive overview highlights the significance of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate in scientific research and its potential implications across various fields. Further investigation into its properties could lead to innovative applications and insights into its biological activities.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

206.06128010 g/mol

Monoisotopic Mass

206.06128010 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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